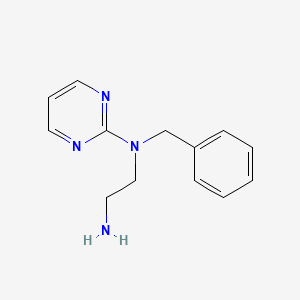

n1-Benzyl-n1-(pyrimidin-2-yl)ethane-1,2-diamine

描述

N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine is an organic compound that features a benzyl group attached to a pyrimidine ring through an ethane-1,2-diamine linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine typically involves the reaction of pyrimidine-2-carbaldehyde with benzylamine in the presence of a reducing agent. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The pyrimidine ring in this compound undergoes nucleophilic substitution at electron-deficient positions. For example:

-

Chlorination : Treatment with POCl₃ at 80–100°C replaces hydroxyl groups with chlorine atoms at the pyrimidine 4-position.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (NaOH/EtOH) to form N-alkylated derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, 80°C | 4-Chloro-pyrimidine derivative | 70–85% | |

| Alkylation | MeI, NaOH/EtOH | N-Methylated derivative | ~65% |

Oxidation and Reduction

The ethane-1,2-diamine chain participates in redox reactions:

-

Oxidation : Hydrogen peroxide oxidizes the amine groups to imines or nitriles under controlled conditions.

-

Reduction : Sodium borohydride reduces imine intermediates to secondary amines .

Cyclization Reactions

The compound forms heterocyclic systems via intramolecular reactions:

-

Imidazolidine Formation : Reacts with formaldehyde in HCl/EtOH under reflux to yield 1,3-dimethylimidazolidinium chloride .

-

Quinazoline Synthesis : Condensation with ketones or aldehydes produces fused pyrimidine derivatives.

Example Cyclization Pathway :

-

React with formaldehyde in HCl/EtOH at reflux (4 h).

Coordination Chemistry

The diamine moiety acts as a bidentate ligand for transition metals:

-

Metal Complexation : Binds to Cu(II) or Zn(II) ions, forming octahedral complexes with potential catalytic activity.

Functional Group Transformations

-

Acylation : Reacts with acetyl chloride to form amides at the primary amine site.

-

Silylation : Trimethylsilyl groups can be introduced using TMSCl in the presence of a base .

Reactivity in Acidic Media

In acetic acid, the compound undergoes protonation at the pyrimidine nitrogen, enhancing electrophilicity for subsequent reactions with nucleophiles like thiols or amines .

Key Reaction Mechanisms:

-

Nucleophilic Aromatic Substitution : Pyrimidine’s electron-withdrawing groups activate positions 4 and 6 for substitution.

-

Mannich-Type Reactions : The benzyl group facilitates alkylation via intermediate iminium ion formation .

This reactivity profile positions N1-benzyl-N1-(pyrimidin-2-yl)ethane-1,2-diamine as a versatile intermediate in medicinal chemistry and materials science. Experimental protocols emphasize solvent choice (polar aprotic solvents for substitutions) and temperature control to optimize yields .

科学研究应用

Organic Synthesis

n1-Benzyl-n1-(pyrimidin-2-yl)ethane-1,2-diamine serves as a versatile building block in organic synthesis. It can participate in cross-coupling reactions, allowing for the formation of complex molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions:

- Cross-Coupling Reactions: The compound can be utilized in Suzuki or Heck reactions to synthesize biaryl compounds.

- Nucleophilic Substitution: The amine groups can be modified to introduce various functional groups, enhancing the compound's utility in creating derivatives with specific properties.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structural features allow it to interact with biological targets effectively.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit proliferation in breast cancer cells by inducing apoptosis.

- Antimicrobial Properties: The compound has been tested against several bacterial strains, showing significant antibacterial activity. Its mechanism involves disrupting bacterial cell wall synthesis.

Biological Applications

The interaction of this compound with biomolecules opens avenues for its use in biological research.

Mechanism of Action:

The compound can form reversible covalent bonds with enzymes or receptors, modulating their activity. This property is crucial in drug design, where targeted action is desired.

作用机制

The mechanism by which N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: A similar compound with a pyridine ring instead of a pyrimidine ring.

N,N-dimethylbenzene-1,2-diamine: Another related compound with a benzene ring.

Uniqueness

N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine is unique due to the presence of both benzyl and pyrimidine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

生物活性

N1-Benzyl-N1-(pyrimidin-2-yl)ethane-1,2-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzyl group and a pyrimidin-2-yl moiety attached to an ethane-1,2-diamine backbone. Its molecular formula is with a molecular weight of 220.29 g/mol. The structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways. This interaction can lead to modulation of cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to antimicrobial effects, this compound has shown promise as an antiviral agent. For instance, it demonstrated inhibitory effects against respiratory syncytial virus (RSV) with an EC50 value of approximately 5 μM, indicating its potential in treating viral infections .

Case Studies

A notable case study involved the synthesis and evaluation of this compound derivatives. These derivatives were tested for their biological activities, revealing that modifications to the benzyl group influenced potency against various pathogens. Some derivatives exhibited enhanced activity compared to the parent compound, suggesting avenues for further optimization in drug design .

Comparative Studies

When compared to similar compounds, such as N1-(pyridin-2-yl)ethane-1,2-diamine and other pyrimidine-based derivatives, this compound showed superior activity against specific microbial strains. The presence of the benzyl group appears to enhance its binding affinity to target sites within microbial cells .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare n1-Benzyl-n1-(pyrimidin-2-yl)ethane-1,2-diamine?

A widely used approach involves condensation reactions between benzylamine derivatives and pyrimidinyl precursors. For example, refluxing with anhydrous ZnCl₂ in methanol facilitates ligand-metal coordination, yielding crystalline products suitable for structural analysis . Purification often involves slow crystallization, as demonstrated in zinc complex syntheses.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for confirming functional groups and connectivity. X-ray crystallography is indispensable for resolving stereochemistry and coordination geometries, as shown in studies of zinc complexes with vicinal diamine ligands . Mass spectrometry further validates molecular weight and purity.

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing histamine H₁ receptor antagonists (e.g., Neohetramine derivatives) . Its chelating properties also make it valuable in coordination chemistry for designing metal catalysts .

Advanced Research Questions

Q. How can stereochemical challenges in vicinal diamine synthesis be addressed?

Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. Post-synthesis, X-ray crystallography is critical for confirming configurations, as seen in the structural elucidation of a zinc complex with a (1R*,2S*) diastereomer . Dynamic NMR or chiral chromatography may resolve enantiomeric mixtures.

Q. What strategies optimize ligand design for metal coordination complexes?

Substituent engineering on the benzyl and pyrimidine moieties modulates electronic and steric effects. For instance, pyridinyl groups enhance π-backbonding in Zn(II) complexes, while bulky substituents influence coordination geometry (e.g., τ parameter analysis) . Computational modeling (DFT) can predict ligand-metal binding affinities.

Q. How should conflicting bioactivity data across assay systems be reconciled?

Cross-validation using orthogonal assays (e.g., in vitro binding vs. cellular efficacy) is essential. For example, antimalarial derivatives like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine require evaluation against both Plasmodium cultures and enzyme targets . Adjusting pharmacokinetic parameters (e.g., logP, solubility) may resolve discrepancies.

Q. What mechanistic insights explain the biological activity of derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance receptor binding affinity, as observed in histamine antagonists . Molecular docking and mutagenesis studies further clarify interactions with biological targets like H₁ receptors or Plasmodium enzymes .

Q. Methodological Notes

- Synthesis Optimization : Reflux conditions (solvent, temperature) and stoichiometric ratios of reactants/catalysts significantly impact yields .

- Data Contradiction Analysis : Use statistical tools (e.g., Bland-Altman plots) to assess assay variability and confirm reproducibility .

- Coordination Chemistry : Employ Addison’s τ parameter (τ = (β - α)/60°) to quantify geometric distortion in metal complexes .

属性

IUPAC Name |

N'-benzyl-N'-pyrimidin-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c14-7-10-17(13-15-8-4-9-16-13)11-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZXBDNEXMJYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183731-32-9 | |

| Record name | N-(2-aminoethyl)-N-benzylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。